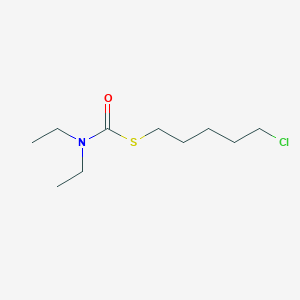
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide is a chemical compound that belongs to the class of oxazaphosphorines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. The compound’s unique structure, which includes a phosphorus atom within a heterocyclic ring, contributes to its reactivity and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide typically involves the reaction of a suitable phosphoramide with a fluorinating agent. The process may include the following steps:
Formation of the Oxazaphosphorine Ring: This step involves the cyclization of a phosphoramide precursor under controlled conditions to form the oxazaphosphorine ring.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the 2-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a chemotherapeutic agent due to its ability to interfere with DNA synthesis and cell division.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to cross-linking and strand breakage. This interferes with DNA replication and transcription, ultimately inhibiting cell division and inducing cell death. The molecular targets include DNA and various enzymes involved in DNA repair and synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorine structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Trofosfamide: A related compound used in cancer treatment.
Uniqueness
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide is unique due to the presence of the fluorine atom and the specific substitution pattern on the oxazaphosphorine ring. These structural features contribute to its distinct reactivity and potential therapeutic benefits, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
85473-43-4 |
|---|---|
Molekularformel |
C5H11FNO2P |
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
2-fluoro-3,4-dimethyl-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C5H11FNO2P/c1-5-3-4-9-10(6,8)7(5)2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
CZEKFUZFJUQRKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOP(=O)(N1C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


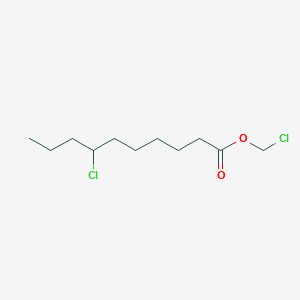
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
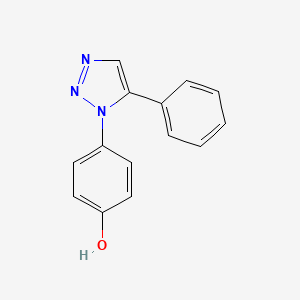
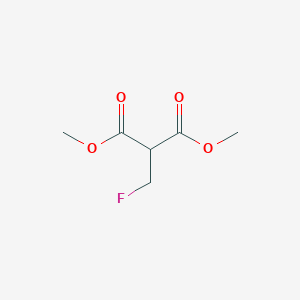
![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)

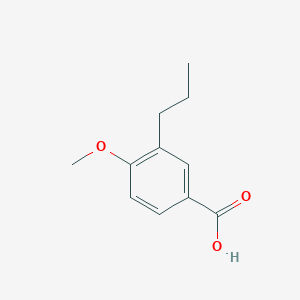
![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
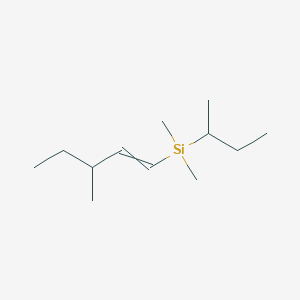
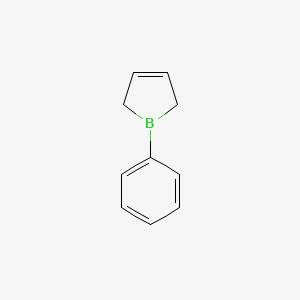
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
